molecular formula C24H32N2O4 B3820588 (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine

(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine

Cat. No.: B3820588
M. Wt: 412.5 g/mol
InChI Key: OWNMCBIJCQIRKO-WLHGVMLRSA-N
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Description

(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine is a complex organic compound with a unique structure that combines elements of both aliphatic and aromatic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine typically involves multi-step organic reactions One common approach is to start with the preparation of the pyrrole derivative, which is then coupled with the cyclohexanamine moiety

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the behavior of biological systems at the molecular level.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives and cyclohexanamine-based molecules. Examples include:

  • Pyrrole-2-carboxylic acid derivatives
  • Cyclohexylamine derivatives

Uniqueness

What sets (E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine apart is its unique combination of functional groups and stereochemistry. This uniqueness allows for specific interactions with molecular targets that are not possible with other similar compounds .

Properties

IUPAC Name

(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2.C4H4O4/c1-15-12-16(2)20(17(3)13-15)22-11-7-10-19(22)14-21-18-8-5-4-6-9-18;5-3(6)1-2-4(7)8/h7,10-13,18,21H,4-6,8-9,14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNMCBIJCQIRKO-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCCCC3)C.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)C)N2C=CC=C2CNC3CCCCC3)C.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Reactant of Route 2
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Reactant of Route 3
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Reactant of Route 4
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Reactant of Route 5
Reactant of Route 5
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine
Reactant of Route 6
(E)-but-2-enedioic acid;N-[[1-(2,4,6-trimethylphenyl)pyrrol-2-yl]methyl]cyclohexanamine

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